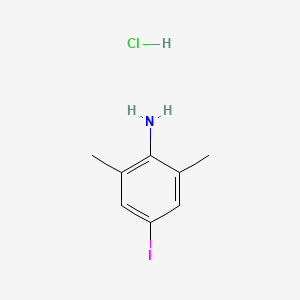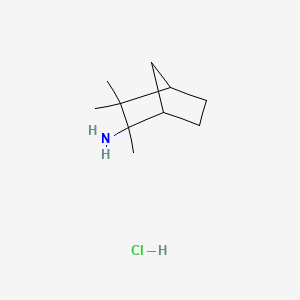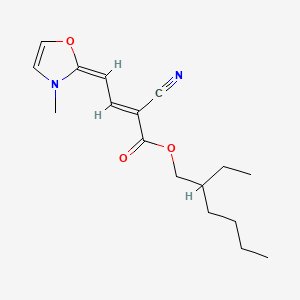
4-Iodo-2,6-dimethylaniline hydrochloride
Overview
Description
4-Iodo-2,6-dimethylaniline hydrochloride is a chemical compound with the CAS Number: 138385-59-8 . It has a molecular weight of 283.54 and its IUPAC name is this compound . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of this compound involves an aromatic iodination reaction with molecular iodine . The desired products are isolated in nearly quantitative yields after a simple extraction .Molecular Structure Analysis
The molecular formula of this compound is C8H11ClIN . Its average mass is 283.537 Da and its monoisotopic mass is 282.962463 Da .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis of Aromatic Organic Intermediates : Used in the synthesis of dimethyl-4-bromoiodobenzenes, which are crucial aromatic organic intermediates in many fields. The process involves reacting 2,6-dimethylaniline with iodine in ethyl acetate, followed by diazotization and Sandmeyer reaction (Li Yu, 2008).
Determination of Iodine in Table Salt : Used for selective conversion of iodide to 4-iodo-N,N-dimethylaniline, extracted with ethanol for analysis of iodine in table salt (Gupta et al., 2011).
Oxidation Studies : Involved in studies of peroxidase action, where it was oxidized by the peroxidase system, offering insights into the migration of methyl groups during peroxidase-catalyzed oxidation (Holland et al., 1969).
Detection of Genotoxic Impurities in Pharmaceuticals : Applied in the analytical method for detecting potential genotoxic impurities in drug substances, notably in Rilpivirine hydrochloride (Dumbre et al., 2022).
Iodination of Anilines : Used in the study of iodination processes of anilines with sodium dichloroiodate. This has industrial applications, particularly in synthesizing X-ray contrast agents (Elmi et al., 2016).
DNA Adduct Formation : Investigated for its ability to form DNA adducts, which is significant in understanding the potential carcinogenicity of similar aromatic amines (Gonçalves et al., 2001).
Synthesis of Medical Agents : Utilized in the synthesis of key intermediates for medical agents, such as vadimezana vascular disrupting agent (Shaojie, 2011).
Determination of Iodine in Pharmaceuticals and Food : Used in methods involving the determination of iodine in pharmaceuticals, iodized salt, milk powder, and vegetables (Das et al., 2004).
Chemical Oxidation Studies : Studied for its degradation by the Fenton process, contributing to understanding of oxidation reactions and environmental degradation processes (Masomboon et al., 2009).
Determination of Iodide in Various Samples : Applied in a method for the determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline, useful in environmental and analytical chemistry (Mishra et al., 2000).
Study of Catalytic Activities : Used in the examination of catalytic activities of iodine-containing organic compounds, providing insights into the catalysis process in organic chemistry (Pantel, 1982).
Safety and Hazards
The safety information for 4-Iodo-2,6-dimethylaniline hydrochloride indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is also suspected of causing cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-iodo-2,6-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJAHWCOSKIEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721594 | |
| Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138385-59-8 | |
| Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What is the significance of the iodination reaction described in the paper?
A1: The paper describes a simple and scalable method for iodinating 2,6-dialkylanilines []. This is significant because these iodinated compounds serve as versatile building blocks for synthesizing more complex molecules, particularly in organic synthesis and medicinal chemistry. The ability to introduce iodine into these molecules efficiently opens up possibilities for creating a diverse library of compounds with potentially useful properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6,7-dihydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B584212.png)



![2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B584218.png)
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B584219.png)

![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)
![2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline](/img/structure/B584227.png)
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)